molecular formula C28H26BrO2P B8473129 2-Ethoxycarbonylbenzyltriphenylphosphonium bromide CAS No. 59636-00-9

2-Ethoxycarbonylbenzyltriphenylphosphonium bromide

Cat. No. B8473129
M. Wt: 505.4 g/mol
InChI Key: IISOIQHTJLMMLZ-UHFFFAOYSA-M
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Patent
US04051253

Procedure details

20 g of the ester described under (1) above are mixed with a solution of 28 g of triphenyl phosphine in 250 ml of benzene, and the mixture is heated to boiling for about 290 hours. The precipitated phosphonium salt is sucked off and dried.
[Compound]
Name
ester
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:14]1([P:20]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[PH4+]>C1C=CC=CC=1>[Br-:1].[CH2:8]([O:7][C:5]([C:4]1[CH:10]=[CH:11][CH:12]=[CH:13][C:3]=1[CH2:2][P+:20]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)=[O:6])[CH3:9] |f:4.5|

Inputs

Step One
Name
ester
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C(=O)OCC)C=CC=C1
Step Three
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
290 h
Name
Type
Smiles
[Br-].C(C)OC(=O)C1=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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